N-Ethyl vs. N-Butyl Substitution: Predicted Lipophilicity and Passive Permeability Differentiation
The N-ethyl substituent of the target compound (predicted cLogP ≈ 2.0–2.5) places it within the optimal lipophilicity window (cLogP 1–3) for CNS drug-likeness, as defined by the Wager CNS MPO scoring paradigm. In contrast, the N-butyl analog N-butyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine has a predicted cLogP of approximately 3.5–4.0, which exceeds the upper bound of the optimal CNS range and is associated with increased risk of hERG binding, phospholipidosis, and promiscuous off-target activity [1]. At equivalent molecular weight, the 1.5–2.0 log unit difference in predicted lipophilicity translates to an estimated 30- to 100-fold difference in octanol/water partition coefficient, directly affecting membrane partitioning, metabolic clearance rate, and plasma protein binding.
| Evidence Dimension | Predicted octanol–water partition coefficient (cLogP) and CNS MPO desirability |
|---|---|
| Target Compound Data | Predicted cLogP ≈ 2.0–2.5 (within CNS MPO optimal range) |
| Comparator Or Baseline | N-Butyl analog: predicted cLogP ≈ 3.5–4.0 (exceeds CNS MPO optimal range) |
| Quantified Difference | Δ cLogP ≈ 1.5–2.0 log units; estimated ~30- to 100-fold higher lipophilicity for N-butyl analog |
| Conditions | In silico prediction using consensus ACD/Labs and ChemAxon cLogP algorithms; CNS MPO scoring thresholds per Wager et al. (2010) ACS Chemical Neuroscience |
Why This Matters
For CNS-targeted screening libraries, the N-ethyl compound's predicted physicochemical profile offers a superior starting point for hit-to-lead optimization compared to higher-homolog N-alkyl analogs, reducing the need for subsequent lipophilicity-lowering structural modifications.
- [1] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. Establishes cLogP ≤ 3 as optimal for CNS drug candidates. View Source
